Tos-PEG5 t-butyl ester
Overview
Description
Tos-PEG5 t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The molecular formula of Tos-PEG5 t-butyl ester is C22H36O9S . It has a molecular weight of 476.6 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Tos-PEG5 t-butyl ester has a molecular weight of 476.6 g/mol . It has a computed XLogP3-AA value of 1.8 . It has 0 hydrogen bond donor count and 9 hydrogen bond acceptor count . It has 19 rotatable bonds . The exact mass is 476.20800390 g/mol . The topological polar surface area is 115 Ų .Scientific Research Applications
Enhanced Anticancer Efficacy
Tos-PEG5 t-butyl ester, under the variant of alpha-tocopheryl polyethylene glycol succinate (TPGS), shows significant potential in cancer therapeutics. Research has demonstrated that TPGS can inhibit the growth of cancer cells more potently than its non-PEGylated form, suggesting its role in enhancing the therapeutic efficacy of anticancer drugs. This is attributed to its increased ability to induce apoptosis and generate reactive oxygen species in cancer cells (Youk et al., 2005).
Drug Delivery Enhancement
In the realm of drug delivery, Tos-PEG5 t-butyl ester plays a significant role. It enhances the bioavailability of poorly absorbed drugs and acts as an effective vehicle for drug delivery systems. This is largely due to its amphiphilic structure, which is beneficial in developing various drug delivery systems like prodrugs, micelles, liposomes, and nanoparticles (Zhang, Tan, & Feng, 2012).
Battery Technology
In the field of energy storage, specifically lithium-sulfur batteries, poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte, a derivative of Tos-PEG5 t-butyl ester, has been utilized. This derivative effectively captures lithium polysulfides, improving the battery's discharge capacity, cycle stability, and rate performance (Cai et al., 2019).
Biodegradation Research
Research on poly(ester-urethane)s, incorporating components like Tos-PEG5 t-butyl ester, has contributed significantly to understanding polymer biodegradability. This research is crucial in developing sustainable materials and understanding the environmental impact of polymers (Dupret et al., 1999).
Thermal and Oxidative Stability
Studies on the thermal and oxidative degradation of polyethylene glycol, a component of Tos-PEG5 t-butyl ester, have provided insights into its stability as a thermal energy storage material. This research is pivotal for its application in areas requiring temperature control and stability (Han, Kim, & Kwon, 1997).
Safety And Hazards
Users should avoid dust formation and breathing mist, gas or vapours . They should avoid contacting with skin and eye . Users should use personal protective equipment and wear chemical impermeable gloves . They should ensure adequate ventilation . They should remove all sources of ignition . They should evacuate personnel to safe areas . They should keep people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-19-5-7-20(8-6-19)32(24,25)30-18-17-29-16-15-28-14-13-27-12-11-26-10-9-21(23)31-22(2,3)4/h5-8H,9-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJGMGLGUHUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG5-t-butyl ester | |
CAS RN |
581065-94-3 | |
Record name | tert-Butyl 1-(Tosyloxy)-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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